5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-12(2-4-13)15-11-14(19-23-15)16(21)18-5-6-20-7-9-22-10-8-20/h1-4,11H,5-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFHJUUQKYJPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Diketone Derivatives
A common method involves reacting β-diketone intermediates with hydroxylamine hydrochloride under acidic or basic conditions. For example, ethyl 3-(4-chlorophenyl)-5-hydroxyisoxazole-3-carboxylate can be synthesized by treating a β-diketone precursor with hydroxylamine in ethanol at 60–80°C. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by cyclization and dehydration.
Key Reaction Conditions
1,3-Dipolar Cycloaddition
Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo cycloaddition with alkynes to form isoxazoles. For instance, 4-chlorobenzaldehyde oxime can be chlorinated to form the corresponding hydroxamoyl chloride, which reacts with acetylene derivatives in the presence of triethylamine.
Example Protocol
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Generate nitrile oxide from 4-chlorobenzaldehyde oxime using Cl₂ gas in dichloromethane.
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React with ethyl propiolate in the presence of triethylamine at 0–5°C.
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Isolate ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate via column chromatography (hexane/ethyl acetate).
Functionalization of the Isoxazole Ring
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester group at the 3-position of the isoxazole is hydrolyzed to a carboxylic acid using strong bases (e.g., NaOH) or acids (e.g., HCl).
Procedure
Activation of Carboxylic Acid
The carboxylic acid is converted to an acyl chloride or mixed anhydride for amide coupling. Thionyl chloride (SOCl₂) or oxalyl chloride are typical reagents.
Activation Steps
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Add SOCl₂ (1.5 equiv) to the carboxylic acid in dry dichloromethane.
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Stir at 25°C for 2 hours, then evaporate to obtain the acyl chloride.
Amide Bond Formation with 2-Morpholinoethylamine
The final step involves coupling the activated carboxylic acid with 2-morpholinoethylamine. This is achieved via nucleophilic acyl substitution.
Direct Coupling Using Acyl Chloride
Protocol
Coupling via Carbodiimide Reagents
Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation.
Procedure
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Dissolve isoxazole-3-carboxylic acid (1.0 equiv) and 2-morpholinoethylamine (1.1 equiv) in dry DMF.
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Add EDC (1.2 equiv) and HOBt (1.2 equiv).
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Stir at 25°C for 24 hours.
Purification and Characterization
Column Chromatography
Crude products are purified using silica gel chromatography with gradients of ethyl acetate in hexane (20–50%). The target compound typically elutes at 30–40% ethyl acetate.
Recrystallization
High-purity 5-(4-chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide is obtained by recrystallization from ethanol or ethyl acetate/hexane mixtures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl group.
Reduction: Reduction reactions can target the isoxazole ring or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Its effectiveness has been evaluated through assays that measure cell growth inhibition across multiple cancer types.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : It may act as an inhibitor for specific kinases involved in cancer signaling pathways, which could be critical for developing targeted cancer therapies.
Case Studies
Several studies have documented the biological efficacy of 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide:
- Anticancer Efficacy : A study conducted by the National Cancer Institute assessed the compound's anticancer properties against a panel of approximately sixty cancer cell lines. Results indicated significant cell growth inhibition, with specific mean GI50/TGI values demonstrating its potential as an anticancer agent.
- Inflammation Reduction : In vitro experiments have shown that this compound reduces pro-inflammatory cytokine levels in macrophages, suggesting its potential application in treating inflammatory diseases.
- Kinase Inhibition Studies : Research focusing on kinase inhibition revealed that this compound effectively inhibits key kinases involved in tumor growth and survival pathways, supporting its role in targeted cancer therapy.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share the isoxazole-3-carboxamide backbone but differ in substituents, impacting their physicochemical and biological profiles:
Compound A : 5-(4-Fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide (CAS 688050-36-4)
- Substituents: 4-Fluorophenyl (position 5), morpholinoethyl (position 3).
- Molecular Formula : C₁₆H₁₈FN₃O₃.
- Molecular Weight : 319.33 g/mol.
Compound B : N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 63 from )
- Substituents : 4-Fluoro-3-hydroxyphenyl (position 5), 5-chloro-2-methylphenyl (amide side chain).
- Molecular Formula : C₁₇H₁₃ClFN₂O₃.
- Molecular Weight : 347.06 g/mol.
- Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration. The methyl group on the amide side chain increases hydrophobicity .
Compound C : 5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide
- Substituents: Complex aromatic and morpholinomethyl groups.
- Molecular Formula : C₄₀H₄₃N₃O₅.
- Molecular Weight : 645.80 g/mol.
- Key Differences : Extended aromaticity and benzyloxy groups significantly increase lipophilicity (XLogP3 = 7.2), likely reducing aqueous solubility but enhancing protein binding .
Functional Implications of Substituents
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance target binding affinity compared to fluorine, but at the cost of increased metabolic susceptibility to dehalogenation .
- Morpholinoethyl vs. Methylphenyl: The morpholinoethyl group improves solubility and may engage in hydrogen bonding with target proteins, whereas methylphenyl enhances hydrophobic interactions .
Biological Activity
5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring, a carboxamide functional group, and substituents that may enhance its pharmacological properties. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- IUPAC Name : 5-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide
- CAS Number : 909090-75-1
The presence of the 4-chlorophenyl and 2-morpholinoethyl groups contributes to its unique biological activity profile, influencing both solubility and interaction with biological targets.
The biological activity of 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, leading to various biological effects such as anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases, which are crucial in cancer signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide against structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-isoxazole-3-carboxylic acid | Structure | Anticancer activity |
| N-(4-Methoxyphenyl)-isoxazole-3-carboxamide | Structure | Antioxidant properties |
| 5-(1H-indazol-5-yl)-N-(2-pyridin-4-ylethyl)isoxazole-3-carboxamide | Structure | Kinase inhibition |
The morpholino group enhances solubility and bioavailability, potentially making it a more favorable candidate for drug development compared to its analogs lacking this feature.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide in clinical settings:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity.
- Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on elucidating the specific pathways affected by this compound:
- Cell Signaling Pathways : It was found to inhibit the NF-kB pathway, which is often activated in cancer and inflammatory conditions.
- Pharmacokinetics : Studies have shown favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide?
- Methodology :
- Step 1 : Prepare the isoxazole-3-carboxylic acid scaffold via cyclization of substituted β-diketones with hydroxylamine.
- Step 2 : Couple the carboxylic acid with 2-morpholinoethylamine using activating agents like EDCl/HOBt or DCC in anhydrous DMF.
- Purification : Use silica gel column chromatography (eluent: gradient of ethyl acetate in hexane) followed by recrystallization from ethanol/water .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hrs at RT) to improve yields.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H NMR (e.g., δ=7.51 ppm for aromatic protons) and ¹³C NMR (e.g., δ=169.9 ppm for the carbonyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calcd: 347.0593; observed: 347.0599) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. Which in vitro assays are suitable for assessing biological activity?
- Mitochondrial Swelling Assay :
- Isolate mouse liver mitochondria via differential centrifugation.
- Induce mitochondrial permeability transition pore (mtPTP) opening with Ca²⁺ (100 µM).
- Measure absorbance at 540 nm to quantify swelling inhibition (EC₅₀ < 0.39 µM for potent analogues) .
- Calcium Retention Capacity (CRC) :
- Use Calcium Green-5N fluorescence to monitor Ca²⁺ uptake in mitochondria.
- Calculate CRC as µmol Ca²⁺/mg mitochondrial protein .
Advanced Research Questions
Q. How can researchers design experiments to evaluate mitochondrial permeability transition pore (mtPTP) inhibition?
- Experimental Design :
- Mitochondrial Isolation : Prepare mitochondria from C57BL6/J mouse livers in sucrose-Tris-EGTA buffer .
- Swelling Protocol : Treat mitochondria with 1 µM compound, 100 µM Ca²⁺, and 1 mM phosphate. Measure absorbance decay over 10 minutes .
- Membrane Potential Validation : Use rhodamine 123 fluorescence to confirm no interference with inner membrane potential (EC₅₀ > 100 µM) .
Q. What in vivo models validate the therapeutic potential of this compound?
- Zebrafish Model of Collagen VI Muscular Dystrophy :
- Dosing : Administer compound (1–10 µM) in embryo medium for 48–72 hours post-fertilization.
- Outcome Measures : Assess rescue of locomotor defects via touch-evoked escape response assays and mitochondrial ultrastructure via electron microscopy .
Q. How can structure-activity relationship (SAR) studies optimize potency?
- Key Modifications :
- Phenyl Substituents : Introduce electron-withdrawing groups (e.g., 4-fluoro-3-hydroxyphenyl) to enhance mtPTP inhibition (EC₅₀ < 0.1 µM) .
- Amine Side Chain : Replace morpholinoethyl with substituted aryl groups (e.g., 3-chloro-2-methylphenyl) to improve bioavailability .
- Data-Driven Optimization :
- Use logP calculations (e.g., ClogP ~2.5) and molecular docking to predict interactions with mtPTP components like cyclophilin D .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
